Cyclopropyl 2-aminoacetate
Description
Cyclopropyl 2-aminoacetate is an organic compound characterized by a cyclopropyl group attached to an aminoacetate backbone. Its structure combines the rigidity and metabolic stability of the cyclopropane ring with the functional versatility of the amino and ester groups. These derivatives are critical intermediates in medicinal chemistry and organic synthesis, often serving as precursors for bioactive molecules due to their stereoelectronic properties and compatibility with diverse reaction conditions.
Properties
IUPAC Name |
cyclopropyl 2-aminoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-3-5(7)8-4-1-2-4/h4H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDHQHDIBFDYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl 2-aminoacetate can be synthesized through several methods. One common approach involves the cyclopropanation of an alkene using a carbene or carbenoid reagent. For instance, the reaction of an alkene with dichlorocarbene, generated in situ from chloroform and a strong base like potassium hydroxide, can yield cyclopropane derivatives . Another method involves the use of diazo compounds, which can form cyclopropanes upon exposure to light, heat, or transition metals .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient and cost-effective reagents. Catalytic systems, such as those involving dirhodium catalysts, are often employed to achieve high yields and selectivity in the production of cyclopropane derivatives .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl 2-aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into simpler compounds or modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields .
Major Products Formed
The major products formed from these reactions include this compound derivatives with different functional groups, such as hydroxyl, carbonyl, and alkyl groups.
Scientific Research Applications
Cyclopropyl 2-aminoacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclopropyl 2-aminoacetate involves its interaction with specific molecular targets and pathways. The cyclopropane ring imposes conformational rigidity on the molecule, which can enhance its binding affinity to biological targets. This rigidity can also increase the metabolic stability of the compound, making it more effective in its biological activities . The amino group in the compound can participate in hydrogen bonding and electrostatic interactions with target proteins, further contributing to its mechanism of action .
Comparison with Similar Compounds
Ester Group Variations: Methyl vs. Ethyl
The choice of ester group (methyl or ethyl) significantly impacts solubility, reactivity, and bioavailability:
- Ethyl 2-amino-2-cyclopropylacetate (C₇H₁₃NO₂): Exhibits higher lipophilicity compared to methyl esters, enhancing membrane permeability in biological systems .
- Methyl 2-[(cyclopropylmethyl)amino]acetate (C₇H₁₃NO₂): The methyl ester may offer faster hydrolysis rates under physiological conditions, favoring prodrug activation .
Table 1: Ester Group Comparison
Substituent Effects: Amino vs. Halogen
Replacing the amino group with halogens (e.g., chlorine) alters reactivity and biological activity:
- Methyl 2-chloro-2-cyclopropylideneacetate: The electron-withdrawing chlorine enhances electrophilicity, enabling Michael additions and Grignard reactions for constructing heterocycles like tetrahydroquinazolinones .
- Amino-substituted analogs: The amino group facilitates hydrogen bonding, improving target affinity in drug candidates. For example, trans-6'-(1,3-benzodioxol-5-yl)-2'-methyl-12'-spirocyclopropyl-2',3',6',7',12',12a'-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1',4'-dione (trans-26) leverages the cyclopropyl-amino motif for sp³-rich pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
